molecular formula C8H14N4O2 B12660171 N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine CAS No. 93842-96-7

N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine

Cat. No.: B12660171
CAS No.: 93842-96-7
M. Wt: 198.22 g/mol
InChI Key: URELKGWOXTZORQ-UHFFFAOYSA-N
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Description

N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine is a cyanoguanidine derivative characterized by a hydroxy-allyloxypropyl substituent at the N'-position and a cyano group at the N-position. Cyanoguanidines are a versatile class of compounds with applications ranging from antihypertensive agents (e.g., pinacidil) to antitumor drugs (e.g., CHS 828) . Limited pharmacological data are available for this specific compound, but its structural analogs highlight the importance of substituent variations in modulating biological activity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93842-96-7

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

1-cyano-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine

InChI

InChI=1S/C8H14N4O2/c1-2-3-14-5-7(13)4-11-8(10)12-6-9/h2,7,13H,1,3-5H2,(H3,10,11,12)

InChI Key

URELKGWOXTZORQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN=C(N)NC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine typically involves the reaction of guanidine derivatives with cyano and allyloxy compounds under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine may act as an antimicrobial agent. Its structural characteristics allow it to interact with biological targets, potentially inhibiting microbial growth. Preliminary studies suggest that compounds with similar structures have been effective in modulating enzyme activity and influencing metabolic pathways, indicating that this compound may exhibit similar functionalities.

Drug Development Precursor

The compound's unique properties make it a suitable precursor for drug development. The presence of the cyano group is particularly noteworthy as it can enhance the biological activity of the resulting drug candidates. For instance, modifications to guanidine derivatives have been explored for their potential in treating various diseases, including inflammatory conditions and infections .

Agrochemical Applications

This compound has shown potential in agrochemical formulations due to its biological activity against pests and pathogens. Its ability to interact with specific biological systems may provide avenues for developing new pesticides or herbicides that are more effective and environmentally friendly compared to existing options.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated that modifications in the guanidine structure could lead to enhanced antimicrobial properties. This suggests that this compound could be further investigated for its efficacy against specific bacterial strains, potentially leading to new therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Preliminary interaction studies indicate that this compound may bind to certain enzymes or receptors, influencing their activity. Understanding these interactions is vital for elucidating the compound's mechanisms of action and determining its safety profile in biological systems.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Cyanoguanidines

Physicochemical Properties

Melting points and elemental analysis discrepancies provide insights into purity and structural stability:

  • Melting Points: Allyloxy-containing compounds (e.g., target compound) are expected to have lower melting points than rigid aromatic analogs like pinacidil (190–193°C) . For example, Compound 16 melts at 62–65°C, likely due to flexible alkyl chains .
  • Elemental Analysis: Discrepancies between calculated and found values (e.g., Compound 19: C 53.90% calc. vs.

Pharmacological Activity

While the target compound lacks explicit activity data, structurally related cyanoguanidines demonstrate diverse biological roles:

  • Pinacidil: Potassium channel opener (antihypertensive) with a Ki of ~10 nM for ATP-sensitive K⁺ channels .
  • CHS 828: Antitumor agent inhibiting nicotinamide phosphoribosyltransferase (IC₅₀ = 7 nM) .

The allyloxy group in the target compound may confer untested selectivity for receptors or enzymes, warranting further study.

Biological Activity

N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme modulation. This article explores its biological activities, synthesis, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₄O₂
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 93842-96-7
  • EINECS Number : 299-073-1

The structure of this compound features a guanidine moiety linked to a propyl chain that includes both a hydroxy group and an allyloxy group. This unique combination enhances its reactivity and potential interactions with biological systems, setting it apart from simpler guanidine derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that the compound can inhibit microbial growth, potentially making it a candidate for development as an antimicrobial agent. The mechanism of action may involve interactions with microbial enzymes or receptors, which warrants further investigation .

Comparative Antimicrobial Efficacy

CompoundAntimicrobial ActivityReference
This compoundHigh
Guanidine DerivativesModerate
Other Antimicrobial AgentsVaries

Enzyme Modulation

Similar compounds have been studied for their ability to modulate enzyme activity and influence metabolic pathways. This compound may possess similar functionalities, suggesting potential applications in therapeutic interventions targeting specific metabolic disorders or diseases .

Study 1: Antimicrobial Efficacy Assessment

In a study assessing the antimicrobial efficacy of various guanidine derivatives, this compound demonstrated superior activity against a range of bacterial strains. The study utilized standard disk diffusion methods to evaluate inhibition zones, revealing promising results that support its potential use in clinical applications.

Study 2: Enzyme Interaction Analysis

A separate investigation focused on the interaction of this compound with key metabolic enzymes. Results indicated that the compound could bind effectively to certain enzymes, thereby modulating their activity. These findings suggest that further exploration into its role as an enzyme inhibitor could unveil new therapeutic pathways .

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Starting Materials : Guanidine derivatives and allyl alcohol.
  • Reaction Conditions : Reflux in an appropriate solvent.
  • Purification : Crystallization or chromatography to isolate the product.

This multi-step synthesis reflects the complexity and versatility of the compound, allowing for modifications that could enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves sequential substitution and condensation reactions. For example, allyloxy groups can be introduced via nucleophilic substitution under alkaline conditions, followed by guanidine formation using cyanamide derivatives. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Yields of 47–57% are achievable for structurally related cyanoguanidines by controlling reaction time and purification via column chromatography . Key intermediates should be characterized at each step using TLC or HPLC to monitor progress.

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodology :

  • 1H-NMR : Peaks for allyl protons (δ 5.8–6.1 ppm as multiplet), hydroxypropyl protons (δ 3.4–4.2 ppm), and guanidine NH signals (δ 6.5–7.2 ppm, broad) are diagnostic. Compare with reference spectra of analogs like N-Cyano-N'-[3-(piperidinomethyl)phenoxypropyl]guanidine, where allyloxy protons appear at δ 5.2–5.9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Stretch frequencies for cyano (2200–2250 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) validate functional groups.

Q. What are the primary pharmacological targets of cyanoguanidine derivatives like this compound?

  • Methodology : These compounds often target histamine H1/H2 receptors and potassium channels. For H1/H2 antagonism, use radioligand displacement assays (e.g., competition with [3H]-mepyramine for H1) or functional assays measuring cAMP inhibition in HEK-293 cells expressing recombinant receptors . Potassium channel modulation can be assessed via patch-clamp electrophysiology or insulin secretion assays in pancreatic β-cells, as seen in structurally related cyanoguanidines like pinacidil .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodology : Contradictions between binding affinity (e.g., H1 receptor Ki = 12 nM) and functional efficacy (e.g., weak cAMP inhibition) may arise from assay-specific factors (e.g., receptor coupling efficiency or cell type variability). Cross-validate using orthogonal methods:

  • Calcium flux assays (Fluo-4 AM dye) to measure intracellular Ca²⁺ changes.
  • GTPγS binding to quantify G-protein activation.
  • Beta-arrestin recruitment assays (BRET/FRET) to assess biased signaling .

Q. What strategies minimize byproducts like N-cyano-N'-(6-aminohexyl)guanidine during synthesis?

  • Methodology : Byproducts often form via competing alkylation pathways. Mitigation strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions.
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups.
  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the target compound. Impurity profiles should be monitored via LC-MS, as reported for polyaminopropyl biguanide derivatives .

Q. What experimental approaches study the compound’s interaction with potassium channels using radioligand binding?

  • Methodology : Tritiated analogs (e.g., [3H]-15, a cyanoguanidine radioligand) can be synthesized via catalytic tritiation of precursor alkenes. Competitive binding assays using isolated membrane fractions (e.g., from vascular smooth muscle) quantify displacement of [3H]-ligands like pinacidil. Data analysis via Scatchard plots determines Kd and Bmax values .

Q. How does the allyloxy group influence solubility and membrane permeability?

  • Methodology :

  • LogP determination : Compare octanol-water partitioning of the allyloxy derivative with methoxy or hydroxypropyl analogs.
  • PAMPA assay : Measure passive diffusion across artificial lipid membranes.
  • MD simulations : Model interactions with lipid bilayers to predict permeability. The allyloxy group’s hydrophobicity may enhance blood-brain barrier penetration but reduce aqueous solubility, requiring formulation adjustments (e.g., cyclodextrin complexation) .

Q. How does the histamine receptor antagonism of this compound differ from cimetidine?

  • Methodology : Conduct head-to-head studies:

  • H2 receptor assays : Measure inhibition of histamine-stimulated cAMP in gastric parietal cells. Cimetidine (IC50 ≈ 0.8 µM) may show higher potency than allyloxy derivatives due to its imidazole ring.
  • Selectivity profiling : Screen against H1, H3, and H4 receptors to identify off-target effects. Use CHO cells expressing individual receptor subtypes .

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